molecular formula C16H11N3O4 B12880936 3-(2H-1,3-Benzodioxol-5-yl)-5-(4-nitrophenyl)-1H-pyrazole CAS No. 651717-31-6

3-(2H-1,3-Benzodioxol-5-yl)-5-(4-nitrophenyl)-1H-pyrazole

Cat. No.: B12880936
CAS No.: 651717-31-6
M. Wt: 309.28 g/mol
InChI Key: JDWQCBOTYFAGCW-UHFFFAOYSA-N
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Description

3-(2H-1,3-Benzodioxol-5-yl)-5-(4-nitrophenyl)-1H-pyrazole is a chemical compound of significant interest in medicinal chemistry and pharmacological research, primarily recognized for its role as a synthetic cannabinoid receptor ligand. This pyrazole-based analog is structurally related to rimonabant (SR141716A), a well-known cannabinoid receptor type 1 (CB1) inverse agonist/antagonist . Its molecular structure incorporates a 1,3-benzodioxole (methylenedioxyphenyl) group and a 4-nitrophenyl moiety, which are critical for its interaction with the CB1 receptor. The compound is frequently utilized in biochemical and receptor binding assays to study the endocannabinoid system, which is implicated in a wide range of physiological processes including appetite, pain sensation, mood, and memory. Researchers employ this molecule as a pharmacological tool to probe CB1 receptor function, to investigate the therapeutic potential of cannabinoid modulation for conditions like obesity and substance abuse, and to understand the structure-activity relationships (SAR) of pyrazole derivatives. Our product is supplied with comprehensive analytical data, including HPLC and mass spectrometry, to ensure identity and high purity for reliable and reproducible research outcomes. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

CAS No.

651717-31-6

Molecular Formula

C16H11N3O4

Molecular Weight

309.28 g/mol

IUPAC Name

3-(1,3-benzodioxol-5-yl)-5-(4-nitrophenyl)-1H-pyrazole

InChI

InChI=1S/C16H11N3O4/c20-19(21)12-4-1-10(2-5-12)13-8-14(18-17-13)11-3-6-15-16(7-11)23-9-22-15/h1-8H,9H2,(H,17,18)

InChI Key

JDWQCBOTYFAGCW-UHFFFAOYSA-N

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C3=NNC(=C3)C4=CC=C(C=C4)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Preparation Methods of 3-(2H-1,3-Benzodioxol-5-yl)-5-(4-nitrophenyl)-1H-pyrazole

General Synthetic Strategy

The synthesis of this compound generally follows a route involving:

  • Formation of the pyrazole ring via condensation of hydrazine derivatives with β-dicarbonyl compounds or their equivalents.
  • Introduction of the 2H-1,3-benzodioxol-5-yl substituent through appropriate aromatic precursors.
  • Incorporation of the 4-nitrophenyl group either by direct substitution or via coupling reactions.

Specific Synthetic Procedures

Pyrazole Ring Formation via Hydrazine and β-Dicarbonyl Compounds

A common approach involves refluxing hydrazine hydrate with β-diketones or β-ketoesters to form the pyrazole core. For example, 5-methyl-2,4-dihydro-3H-pyrazol-3-one can be synthesized from ethyl acetoacetate and hydrazine hydrate in ethanol under reflux conditions for 2–3 hours. This intermediate can then be functionalized further.

Incorporation of the 4-Nitrophenyl Group

The 4-nitrophenyl substituent is often introduced through condensation reactions with 4-nitrobenzaldehyde or via nucleophilic aromatic substitution using 4-nitrobenzyl chloride. For instance, a condensation between 3-(3-nitrophenyl)-1H-pyrazole-5-carbohydrazide and 4-nitrobenzaldehyde under reflux in ethanol with an acid catalyst yields related nitrophenyl-substituted pyrazole derivatives.

Example Synthetic Route

Step Reagents & Conditions Description Yield (%)
1 Ethyl acetoacetate + Hydrazine hydrate, reflux in ethanol Formation of 5-methyl-2,4-dihydro-3H-pyrazol-3-one High (typically >80%)
2 Pyrazol-3-one + 2H-1,3-benzodioxol-5-carbaldehyde, reflux in ethanol Condensation to introduce benzodioxole substituent Moderate to high
3 Intermediate + 4-nitrobenzaldehyde or 4-nitrobenzyl chloride, reflux with acid catalyst Introduction of 4-nitrophenyl group via condensation or substitution Moderate (60–80%)

This sequence is supported by literature procedures involving refluxing mixtures in ethanol, monitoring by thin-layer chromatography, and purification by recrystallization or chromatography.

Alternative Methods

Microwave-assisted organic synthesis has been reported to accelerate cyclization steps in pyrazole derivatives, improving yields and reducing reaction times. For example, hydrazine hydrate-mediated cyclization under microwave irradiation in ethanol has been used to synthesize pyrazole derivatives with nitro-substituted aromatic rings.

Analytical Data and Characterization

The synthesized compounds are typically characterized by:

For example, a related pyrazole derivative showed ^1H NMR signals at δ 8.23 (s, pyrazole proton), aromatic protons between δ 7.5–7.8, and methyl groups at δ 2.13 ppm.

Research Findings and Optimization

  • The choice of solvent (ethanol, methanol) and acid catalyst (acetic acid, hydrochloric acid) significantly affects the yield and purity of the final product.
  • Reflux times of 2–3 hours are generally sufficient for complete reaction, monitored by thin-layer chromatography.
  • Microwave-assisted synthesis can reduce reaction times to minutes while maintaining or improving yields.
  • Purification by recrystallization from ethanol-acetic acid mixtures or column chromatography ensures high purity.

Summary Table of Preparation Methods

Method Key Reagents Conditions Advantages Limitations
Classical Reflux Condensation Hydrazine hydrate, β-diketone, 4-nitrobenzaldehyde Ethanol, reflux 2–3 h, acid catalyst Well-established, good yields Longer reaction times
Microwave-Assisted Cyclization Hydrazine hydrate, aromatic aldehydes Ethanol, microwave irradiation, minutes Faster, energy-efficient Requires microwave reactor
Nucleophilic Aromatic Substitution Pyrazole intermediate, 4-nitrobenzyl chloride, K2CO3 Acetonitrile, reflux 3 h High regioselectivity Requires base and dry conditions

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the benzo[d][1,3]dioxole moiety.

    Reduction: The nitro group can be reduced to an amine under suitable conditions.

    Substitution: Various substitution reactions can occur, especially at the pyrazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions.

Major Products

    Oxidation: Products may include quinones or other oxidized derivatives.

    Reduction: Amino derivatives of the original compound.

    Substitution: Various substituted pyrazoles depending on the reagents used.

Scientific Research Applications

Chemistry

The compound can be used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology

Medicine

Research may explore its potential as a therapeutic agent, particularly if it exhibits biological activity such as anti-inflammatory or anticancer properties.

Industry

In industry, the compound might be used in the development of new materials or as a catalyst in organic reactions.

Mechanism of Action

The mechanism of action for this compound would depend on its specific application. For instance, if it is used as a drug, it might interact with specific enzymes or receptors in the body, modulating their activity. The molecular targets and pathways involved would be identified through detailed biochemical studies.

Comparison with Similar Compounds

Comparison with Similar Compounds

Pyrazole derivatives with benzodioxole and aryl substituents have been extensively investigated. Below is a comparative analysis of key analogs:

Structural Analogues and Substituent Effects

Compound Name R Group (Position 5) Key Structural Features Biological Activity/Findings References
Target Compound 4-nitrophenyl Electron-withdrawing nitro group Not explicitly reported; inferred potential for high polarity and redox activity
Anle138b (emrusolmine) 3-bromophenyl Bromine substituent (halogen) Inhibits α-synuclein aggregation; shows efficacy in Parkinson’s disease (PD) models
Compound 4a (Turkish Journal of Chemistry) 4-methoxyphenyl Methoxy group (electron-donating) Structural data confirmed via NMR/HRMS; no explicit activity reported
Compound 1901 (De Novo Generation Study) 3-ethoxy-4,5-dimethoxyphenyl Multi-substituted phenyl group Synthesized for drug efficacy screening; biological data not provided
AChE Inhibitor (GAZiPHARMA Symposium) 2-furyl Heterocyclic furan substituent 38.5% acetylcholinesterase inhibition

Key Observations:

  • Electron Effects: The nitro group in the target compound contrasts with bromine (Anle138b) or methoxy groups (Compound 4a), likely altering electronic distribution and binding affinity.
  • Biological Activity : Anle138b’s bromophenyl group is associated with α-synuclein inhibition, a mechanism critical in PD . The target compound’s nitro group may confer distinct activity, though empirical data are lacking.
  • Solubility and Bioavailability : The nitro group’s polarity could reduce lipophilicity compared to bromine or methoxy substituents, impacting membrane permeability.

Pharmacological Profiles of Selected Analogs

  • Anle138b (emrusolmine) :
    • Mechanism : Binds to α-synuclein oligomers, preventing fibril formation .
    • Efficacy : Demonstrated neuroprotection in preclinical PD models, reducing motor deficits .
  • AChE/BuChE Inhibitors (GAZiPHARMA) :
    • Activity : Moderate enzyme inhibition (38.5–43.02%) linked to furyl and naphthyl substituents .

Biological Activity

3-(2H-1,3-Benzodioxol-5-yl)-5-(4-nitrophenyl)-1H-pyrazole is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C15H13N3O4C_{15}H_{13}N_{3}O_{4}, with a molecular weight of approximately 297.262 g/mol. The compound features a pyrazole ring substituted with a benzodioxole moiety and a nitrophenyl group, which are critical for its biological activity.

Biological Activity Overview

Recent studies have highlighted various biological activities associated with pyrazole derivatives, including:

  • Antitumor Activity : Pyrazole derivatives have been shown to inhibit key kinases involved in cancer progression, such as BRAF(V600E) and EGFR. The presence of the benzodioxole and nitrophenyl groups may enhance the anticancer properties of this specific pyrazole derivative .
  • Anti-inflammatory Effects : Compounds with similar structures have demonstrated significant anti-inflammatory properties, making them potential candidates for treating inflammatory diseases .
  • Antimicrobial Properties : Some studies indicate that pyrazole derivatives exhibit antibacterial and antifungal activities, suggesting their utility in combating infections .

The mechanisms through which this compound exerts its effects may involve:

  • Kinase Inhibition : The compound may act as an inhibitor of specific kinases involved in cell signaling pathways that regulate cell growth and survival. This inhibition can lead to reduced proliferation of cancer cells .
  • Oxidative Stress Modulation : Pyrazoles can influence oxidative stress pathways, potentially leading to apoptosis in cancer cells while sparing normal cells .

Case Studies

  • Anticancer Activity :
    A study evaluated the effects of various pyrazole derivatives on MCF-7 and MDA-MB-231 breast cancer cell lines. It was found that certain derivatives exhibited enhanced cytotoxicity when combined with doxorubicin, indicating a synergistic effect that could improve treatment outcomes for resistant cancer subtypes .
  • Anti-inflammatory Research :
    Research focusing on pyrazole compounds has shown their ability to modulate inflammatory responses in vitro and in vivo. These studies suggest that the incorporation of specific substituents can enhance anti-inflammatory efficacy .

Data Table: Biological Activities of Pyrazole Derivatives

Activity TypeCompound ExampleMechanism of ActionReference
Antitumor3-(2H-1,3-Benzodioxol-5-yl)-pyrazoleInhibition of BRAF(V600E)
Anti-inflammatoryVarious pyrazolesModulation of NF-kB signaling
AntimicrobialIsoxazole pyrazolesDisruption of bacterial cell walls

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